N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carboxylic acid, which undergoes a series of reactions to introduce the hydroxyethyl and thiophenyl groups. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: Compounds with similar core structures but different substituents.
Thiophene-containing compounds: Molecules that feature the thiophene ring and exhibit similar chemical properties.
Uniqueness
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2S/c25-21(17-10-12-18(13-11-17)22-9-4-14-27-22)15-24-23(26)20-8-3-6-16-5-1-2-7-19(16)20/h1-14,21,25H,15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVOPZMKMPMXDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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